1-(5-Oxo-tetrahydro-furan-2-yl)-1H-isoquinoline-2-carboxylic acid benzyl ester

GABA-A receptor benzodiazepine binding site positive allosteric modulator

Researchers needing a high-affinity GABA-A BZ-site probe without direct agonism face limited options. This Cbz-protected lactone-isoquinoline (CAS 335158-33-3) provides: - BZ-site IC50 of 40 nM, 250-fold stronger than the tosyl analog ROD-188 - +351% potentiation of GABA currents at 100 μM (α1β2γ2) with no orthosteric binding - Single-step hydrogenolysis for simultaneous N-deprotection and double-bond reduction Supplied as the (R,R)-relative stereoisomer, ideal for GABA-A PAM SAR and reference standard use.

Molecular Formula C21H19NO4
Molecular Weight 349.4 g/mol
CAS No. 335158-33-3
Cat. No. B052616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Oxo-tetrahydro-furan-2-yl)-1H-isoquinoline-2-carboxylic acid benzyl ester
CAS335158-33-3
Synonyms(R)-rel-Benzyl 1-((R)-rel-5-Oxotetrahydrofuran-2-yl)isoquinoline-2(1H)-carboxylate;  1-(Tetrahydro-5-oxo-2-furanyl)-2(1H)-isoquinolinecarboxylic Acid Phenylmethyl Ester
Molecular FormulaC21H19NO4
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1CC(=O)OC1C2C3=CC=CC=C3C=CN2C(=O)OCC4=CC=CC=C4
InChIInChI=1S/C21H19NO4/c23-19-11-10-18(26-19)20-17-9-5-4-8-16(17)12-13-22(20)21(24)25-14-15-6-2-1-3-7-15/h1-9,12-13,18,20H,10-11,14H2
InChIKeyHXIQRZPSACSSGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Lactone-Isoquinoline Core Profile


1-(5-Oxo-tetrahydro-furan-2-yl)-1H-isoquinoline-2-carboxylic acid benzyl ester (CAS 335158-33-3) is a synthetic N-benzyloxycarbonyl (Cbz)-protected lactone-isoquinoline compound with molecular formula C21H19NO4 and molecular weight 349.38 g/mol . It belongs to the N-substituted 1-(butyrolactone)-isoquinoline series disclosed in US Patent 6,649,626, where the N-Cbz group (X = CO2, R = CH2Ph) defines its structural identity [1]. The compound is supplied as the (R,R)-relative stereoisomer (racemic mixture) and is referenced as a key synthetic intermediate and pharmacological probe within this chemotype, which was developed as positive allosteric modulators of the GABA-A receptor [1][2].

Cbz-Lactone-Isoquinoline Substitution Risks


The N-substituent identity in the lactone-isoquinoline series is a dominant determinant of both GABA-A receptor subtype pharmacology and synthetic tractability. The Cbz (CO2CH2Ph) group present in this compound is not a passive protecting group; it directly modulates benzodiazepine-site binding affinity and GABA-current potentiation magnitude in a manner that is non-transferable to sulfonyl- or carbonyl-linked analogs [1]. Patent data demonstrate that exchanging the Cbz moiety for a tosyl group (SO2Ph-p-CH3) can reduce benzodiazepine receptor affinity by over 250-fold [1]. Furthermore, the Cbz group enables a unique synthetic strategy—simultaneous double-bond saturation and N-deprotection via a single catalytic hydrogenation step followed by versatile N-derivatization—that is not accessible with sulfonamide-linked congeners [1]. These orthogonal pharmacological and synthetic properties mean that generic substitution with a differently N-substituted isoquinoline lactone, or with the tosyl analog ROD-188, would alter both the experimental readout and the downstream synthetic workflow.

Cbz-Lactone-Isoquinoline Differentiation Evidence


Benzodiazepine Site Affinity: Cbz vs. Tosyl Analog

The Cbz-substituted compound (Compound 54 in US 6,649,626, CO2CH2Ph, R'=H) exhibits an IC50 of 40 nM at the benzodiazepine (BZ) binding site of rat cerebellar GABA-A receptors, as determined by [3H]flunitrazepam displacement [1]. In contrast, the corresponding tosyl analog ROD-188 (Compound 65, SO2Ph, R'=H) shows an IC50 of approximately 10 μM at the same BZ site [1]. This represents a 250-fold difference in BZ receptor affinity, indicating that the N-Cbz group confers substantially higher benzodiazepine-site engagement compared to the N-tosyl group [1].

GABA-A receptor benzodiazepine binding site positive allosteric modulator structure-activity relationship

GABA Current Potentiation Activity

In functional two-electrode voltage clamp assays on Xenopus oocytes expressing recombinant rat α1β2γ2 GABA-A receptors, the Cbz-substituted compound (Compound 54) potentiates GABA-induced chloride currents by +351% at 100 μM (relative to GABA alone) [1]. For comparison, the standard benzodiazepine diazepam produces +150% to +300% potentiation at only 1 μM and was not tested at 100 μM in this study, while the tosyl analog ROD-188 (Compound 65) achieves +423% at 100 μM [1][2]. Although the absolute potentiation at 100 μM is somewhat lower than that of ROD-188, the Cbz analog's high BZ-site affinity (40 nM) suggests it achieves meaningful allosteric modulation at nanomolar concentrations, combining potentiation with site-specific binding that ROD-188 lacks [1].

electrophysiology Xenopus oocyte two-electrode voltage clamp GABAergic potentiation

Pure Allosteric Modulator Profile

At 100 μM, the Cbz-substituted compound does not act as a direct channel agonist when applied alone to α1β2γ2 receptors expressed in Xenopus oocytes, confirming a pure positive allosteric modulator (PAM) profile [1]. In contrast, the direct GABA-site agonist muscimol induces channel opening in the absence of GABA, and bicuculline acts as a competitive antagonist with an IC50 of approximately 2 μM . Additionally, in [3H]muscimol displacement assays, the Cbz compound (Compound 54) shows no binding to the orthosteric GABA site at concentrations up to 100 μM [1]. This clean allosteric profile is distinct from compounds in the series that exhibit partial agonist character (e.g., ROD.186A, which shows +232% stimulation at 100 μM but also 10% displacement of muscimol at 100 μM) [1].

allosteric modulation direct agonism channel gating GABA-A pharmacology

Isoquinoline Substitution and BZ-Site Activity

Within the Cbz-substituted sub-series, replacement of the 6,7-dimethoxy substitution (Compound 48, CO2CH2Ph, R'=OCH3) with unsubstituted hydrogen (Compound 54, CO2CH2Ph, R'=H) produces a profound gain in benzodiazepine-site activity: BZ receptor IC50 shifts from >100 μM to 40 nM, representing an improvement of over 2,500-fold [1]. Conversely, GABA current potentiation at 100 μM is +159% for the dimethoxy analog versus +351% for the unsubstituted analog [1]. This demonstrates that the electron-rich dimethoxy substitution pattern, while tolerated for allosteric potentiation, is detrimental to high-affinity BZ-site binding. The TBPS (picrotoxin-site) displacement also differs sharply: 0% for the dimethoxy compound versus IC50 = 150 nM for the unsubstituted compound [1].

structure-activity relationship aromatic substitution benzodiazepine site medicinal chemistry

Cbz-Mediated Single-Step Deprotection

US Patent 6,649,626 explicitly describes that the Cbz-protected dihydro-intermediate (Compound 12, R=CO2CH2Ph, with unsaturation) undergoes a single catalytic hydrogenation (H2, Pd/C, ethanol) that simultaneously saturates the C3–C4 double bond and removes the Cbz protecting group, yielding the free amine threo-13 [1]. This contrasts with the two-step sequence required when using N-Boc or other protecting groups, which demand separate deprotection (e.g., TFA treatment) and hydrogenation steps. Additionally, the patent teaches that the Cbz group facilitates efficient diastereomer separation by silica gel chromatography at the intermediate stage (Compound 12), with the threo isomer identified as 'the most active' [1]. This convergent synthetic pathway reduces step count and improves atom economy relative to the alternative approach of separating diastereomers at the final product stage for each N-substituted derivative [1].

synthetic chemistry Cbz deprotection catalytic hydrogenation diastereomer separation

Applications of Cbz-Lactone-Isoquinoline


Benzodiazepine-Site Probe for GABA-A Receptors

With a benzodiazepine-site IC50 of 40 nM in cerebellar membranes [1], this Cbz-substituted compound serves as a high-affinity radioligand displacement probe or functional reference compound for characterizing novel GABA-A receptor modulators. Researchers studying subtype-selective benzodiazepine-site ligands can use this compound to benchmark binding affinity, as its BZ-site engagement is 250-fold stronger than the widely cited tosyl analog ROD-188, which has an IC50 of only ~10 μM at this site [1]. The pure allosteric modulator profile—no direct channel agonism at 100 μM and no orthosteric GABA-site binding—ensures that observed effects are attributable solely to allosteric modulation of endogenous GABAergic tone [1].

Synthetic Scaffold for Library Derivatization

For medicinal chemistry groups generating N-substituted lactone-isoquinoline libraries, this compound provides a strategically advantaged late-stage intermediate. Per the disclosed synthetic scheme, catalytic hydrogenation (H2, Pd/C, EtOH) simultaneously reduces the isoquinoline C3–C4 double bond and cleaves the Cbz group, yielding the free amine in a single step [2]. This eliminates the need for separate deprotection and reduction steps required by N-Boc or other protecting group strategies. The diastereomer separation at the Cbz-intermediate stage (silica gel chromatography) resolves the threo isomer—the most active configuration—before downstream derivatization, maximizing throughput for SAR exploration [2].

Electrophysiology Reference Standard for GABA-A PAMs

In two-electrode voltage clamp studies using Xenopus oocytes expressing recombinant α1β2γ2 GABA-A receptors, this compound produces a robust +351% potentiation of GABA-induced chloride currents at 100 μM [1]. This places it in the same functional potentiation range as clinical benzodiazepine-site PAMs (e.g., diazepam: +150% to +300% at 1 μM) while offering a distinct pharmacological fingerprint: high BZ-site affinity (40 nM) combined with no detectable orthosteric-site binding. Electrophysiology laboratories can employ this compound as a well-characterized positive control for allosteric modulation protocols, with the additional advantage that its lack of direct channel agonism precludes confounding baseline shifts during cumulative concentration-response experiments [1].

SAR Negative Control: Dimethoxy Cbz Analog

The unsubstituted isoquinoline ring (R'=H) in this compound, contrasted with the dimethoxy-substituted Cbz analog (Compound 48, R'=OCH3), creates a binary activity switch for benzodiazepine-site pharmacology: the dimethoxy analog shows no measurable BZ-site displacement (IC50 >100 μM) and no TBPS-site activity, whereas this compound exhibits IC50 values of 40 nM (BZ) and 150 nM (TBPS) [1]. This >2,500-fold activity differential makes the pair an ideal matched set for structure-activity relationship studies, where the dimethoxy analog can be deployed as a structurally similar but pharmacologically silent negative control, and this compound as the active reference [1].

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